Benzoflavine
CAS No.: 477-74-7
Cat. No.: VC0520877
Molecular Formula: C21H19N3
Molecular Weight: 313.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477-74-7 |
---|---|
Molecular Formula | C21H19N3 |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 2,7-dimethyl-9-phenylacridine-3,6-diamine |
Standard InChI | InChI=1S/C21H19N3/c1-12-8-15-19(10-17(12)22)24-20-11-18(23)13(2)9-16(20)21(15)14-6-4-3-5-7-14/h3-11H,22-23H2,1-2H3 |
Standard InChI Key | AFYNWNWCDBFAJL-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N |
Canonical SMILES | CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
7,8-Benzoflavone (α-Naphthoflavone)
7,8-Benzoflavone (CAS: 604-59-1), also termed α-naphthoflavone, is a synthetic polycyclic flavone derivative. Its structure comprises a benzopyranone core fused with a naphthalene system at the 7,8-positions (Fig. 1A) . Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₂O₂ | |
Molecular Weight | 272.30 g/mol | |
Melting Point | 156–158°C | |
Solubility | Soluble in acetone, chloroform |
Synthesis and Structural Modification
7,8-Benzoflavone Derivatives
Synthesis typically involves Baker-Venkataraman rearrangement or acid-catalyzed cyclization:
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Base-Catalyzed Condensation: 2-Naphthol reacts with cinnamaldehyde under basic conditions to form the flavone backbone .
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Esterification and Cyclization: Substituted benzoyl chlorides undergo esterification with naphthol derivatives, followed by sulfuric acid-mediated cyclization to yield benzoflavones .
Recent advancements focus on 5,6-benzoflavones (β-naphthoflavone), synthesized via analogous methods but with altered ring orientation, impacting xanthine oxidase (XO) inhibition .
Acridine Benzoflavine
Early 20th-century studies describe its synthesis via methyl iodide alkylation of diaminoacridine precursors, yielding a methylated acridine core .
Biological Activities and Mechanisms
7,8-Benzoflavone as an Enzyme Modulator
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Aromatase Inhibition: Potently inhibits cytochrome P450 aromatase (IC₅₀ < 1 μM), disrupting estrogen biosynthesis .
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Xanthine Oxidase (XO) Inhibition: Derivatives like NF-4 and NF-28 exhibit mixed-type inhibition (IC₅₀ < 10 μM), reducing uric acid production in hyperuricemic models .
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Anticancer Effects: Inhibits breast cancer resistance protein (BCRP), enhancing chemotherapeutic efficacy .
Acridine Benzoflavine-Nucleic Acid Interactions
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DNA/RNA Binding: Exhibits dual binding modes: weak electrostatic interactions and strong intercalation, altering nucleic acid conformation .
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Radical Quenching: Forms stable semiquinone radicals upon reaction with hydroxyl radicals, suggesting antioxidant potential .
Therapeutic Applications and Preclinical Studies
Hyperuricemia Management
7,8-Benzoflavone derivatives demonstrate urate-lowering efficacy in murine models, comparable to allopurinol (Table 1) .
Compound | XO IC₅₀ (μM) | Uric Acid Reduction (%) |
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NF-4 | 0.62 | 58.2 ± 3.1 |
NF-28 | 0.78 | 54.7 ± 2.8 |
Allopurinol | 1.45 | 60.1 ± 4.2 |
Chemosensitization in Oncology
7,8-Benzoflavone reverses multidrug resistance in cancer cells by inhibiting BCRP, improving doxorubicin accumulation (Fig. 2) .
Recent Advances and Future Directions
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